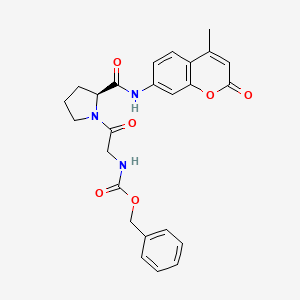

Z-Gly-Pro-AMC

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-AMC involves the coupling of Z-Glycyl-L-proline with 7-amido-4-methylcoumarin. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

Z-Gly-Pro-AMC primarily undergoes hydrolysis reactions. When exposed to prolyl endopeptidase, the compound is cleaved to release 7-amido-4-methylcoumarin, which is highly fluorescent .

Common Reagents and Conditions

Reagents: Prolyl endopeptidase, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)

Conditions: Anhydrous conditions, room temperature, organic solvents like dimethylformamide (DMF)

Major Products

The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin .

科学研究应用

Protease Activity Assays

Z-Gly-Pro-AMC is primarily employed in protease activity assays . It serves as a substrate for prolyl endopeptidase and fibroblast activation protein alpha (FAPα), enabling researchers to monitor enzyme activity through fluorescence. The cleavage of this compound results in the release of 7-amido-4-methylcoumarin, which emits fluorescence detectable at excitation/emission wavelengths of 380 nm/465 nm . This property allows for real-time monitoring of protease activity, which is crucial in understanding various biological processes and disease mechanisms.

Drug Development

In the realm of drug development , this compound plays a significant role in designing peptide-based drugs targeting specific enzymes involved in diseases such as cancer and inflammation. The ability to measure enzyme kinetics accurately facilitates the identification of potential drug candidates that can inhibit or modulate enzymatic activity effectively . For instance, studies have shown that modifications to the substrate can enhance selectivity and potency against target proteases, aiding in the development of more effective therapeutic agents .

Biochemical Research

This compound is also utilized in biochemical research to investigate protein interactions and modifications. By employing this substrate, researchers can gain insights into cellular functions and signaling pathways. The substrate's specificity for certain proteases allows for detailed studies on how these enzymes influence various biological processes, including apoptosis, immune responses, and cellular signaling pathways .

Diagnostic Applications

The compound has potential applications in diagnostic tests aimed at detecting protease-related diseases. By incorporating this compound into assays, researchers can develop sensitive methods for early diagnosis of conditions associated with abnormal protease activity, such as certain cancers or inflammatory diseases . This capability underscores the importance of this compound in clinical settings where rapid and accurate diagnostics are essential.

Therapeutic Research

In therapeutic research , this compound is explored for its potential in designing inhibitors for enzymes implicated in pathological conditions. Research has focused on developing selective inhibitors that can modulate protease activity without affecting other related enzymes, thereby minimizing side effects . The insights gained from studies using this substrate contribute to understanding how to effectively target specific pathways involved in disease progression.

Case Study 1: FAPα Inhibition

A study demonstrated that this compound could be used to evaluate the catalytic efficiency of FAPα when cleaving substrates. The findings indicated that substituting specific amino acids could enhance substrate affinity and cleavage rates, providing a foundation for designing selective inhibitors against FAPα .

Case Study 2: Kinetic Analysis

Another investigation utilized this compound to develop a combined kinetic fluorometric assay that attributed a significant portion of plasma converting activity to FAPα. This assay was instrumental in understanding the role of FAPα in cancer biology and its potential as a therapeutic target .

作用机制

Z-Gly-Pro-AMC exerts its effects through enzymatic hydrolysis. Prolyl endopeptidase specifically targets the peptide bond between glycine and proline, cleaving the compound to release 7-amido-4-methylcoumarin. This reaction results in a significant increase in fluorescence, which can be measured to determine enzyme activity .

相似化合物的比较

Similar Compounds

- Z-Gly-Pro-Arg-AMC hydrochloride

- Z-Gly-Pro-AMC hydrochloride

Uniqueness

This compound is unique due to its high specificity for prolyl endopeptidase and its ability to produce a highly fluorescent product upon hydrolysis. This makes it an excellent choice for sensitive and accurate detection of enzyme activity compared to other similar compounds .

生物活性

Z-Gly-Pro-AMC (benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate widely used in biochemical research to study prolyl-specific proteases. Its biological activity has been extensively investigated, particularly in the context of various proteolytic enzymes, including prolyl oligopeptidase (POP), fibroblast activation protein (FAP), and antiplasmin-cleaving enzyme (APCE). This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound serves as a substrate for several prolyl-specific enzymes. Upon cleavage by these enzymes, it releases the fluorogenic group 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured. The hydrolysis rate of this compound varies significantly among different enzymes, reflecting their substrate specificity.

Key Enzymatic Interactions

- Prolyl Oligopeptidase (POP) : this compound is a preferred substrate for POP, which plays a crucial role in neuropeptide processing and has implications in neurodegenerative diseases. Studies indicate that POP exhibits high catalytic efficiency when cleaving this compound, with kinetic parameters showing a value of approximately .

- Antiplasmin-Cleaving Enzyme (APCE) : this compound is also utilized to measure APCE activity. The cleavage efficiency is comparable to that observed with other substrates like succinyl-Gly-Pro-AMC, indicating its utility in fibrinolysis studies .

- Fibroblast Activation Protein (FAP) : FAP's interaction with this compound has been explored, revealing its potential role in cancer biology and tissue remodeling. The substrate specificity analysis indicates that FAP can hydrolyze this compound, albeit at lower rates compared to POP .

Case Studies

- Fibrinolysis Enhancement : In a study examining the role of APCE in fibrinolysis, this compound was employed to assess the enzyme's activity in human plasma. Results indicated that inhibiting APCE could enhance fibrinolytic activity by increasing the ratio of Met-α2AP to Asn-α2AP, thus promoting clot lysis .

- Pulmonary Research : Research on proline-specific enzymes in the human lung utilized this compound to measure proline endopeptidase (PREP) activity. Elevated PREP activity was observed in lung homogenates from cigarette smoke-exposed mice, suggesting a potential biomarker for lung damage .

- Cellular Studies : In intact cell assays, this compound demonstrated rapid hydrolysis compared to other substrates, highlighting its effectiveness for assessing protease activity within cellular environments .

Data Tables

| Enzyme | Substrate Used | Value | Biological Relevance |

|---|---|---|---|

| POP | This compound | Neurodegenerative diseases | |

| APCE | This compound | Fibrinolysis and clot lysis | |

| FAP | This compound | Low rate of hydrolysis | Cancer biology and tissue remodeling |

属性

IUPAC Name |

benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O6/c1-16-12-23(30)34-21-13-18(9-10-19(16)21)27-24(31)20-8-5-11-28(20)22(29)14-26-25(32)33-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,26,32)(H,27,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOXKKRKNGWXEG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218662 | |

| Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68542-93-8 | |

| Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068542938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。